molecular formula C9H16NO3PS B1302975 Diethyl 2-methylthiazole-4-methylphosphonate CAS No. 63928-37-0

Diethyl 2-methylthiazole-4-methylphosphonate

Cat. No.: B1302975
CAS No.: 63928-37-0
M. Wt: 249.27 g/mol
InChI Key: HEMJMIICMXSNBL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Diethyl 2-methylthiazole-4-methylphosphonate typically involves the reaction of 2-methylthiazole with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

Diethyl 2-methylthiazole-4-methylphosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphonate esters with different alkyl groups.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiazole ring or the phosphonate group is substituted with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 2-methylthiazole-4-methylphosphonate is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Diethyl 2-methylthiazole-4-methylphosphonate involves its interaction with molecular targets through its phosphonate and thiazole functional groups. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in drug discovery, it may inhibit or activate certain enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Diethyl 2-methylthiazole-4-methylphosphonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its thiazole ring, which imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

4-(diethoxyphosphorylmethyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO3PS/c1-4-12-14(11,13-5-2)6-9-7-15-8(3)10-9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMJMIICMXSNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CSC(=N1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16NO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376804
Record name Diethyl [(2-methyl-1,3-thiazol-4-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63928-37-0
Record name Diethyl [(2-methyl-1,3-thiazol-4-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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